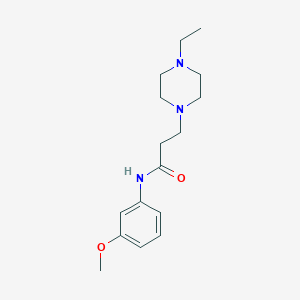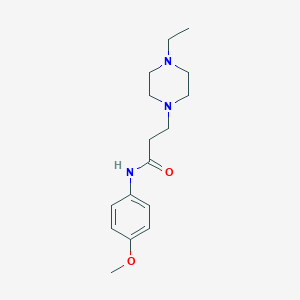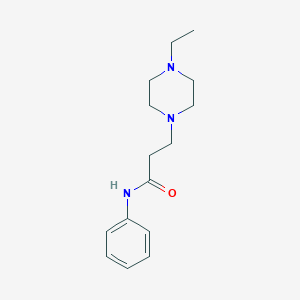![molecular formula C18H19ClN2O3S B248627 1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine, commonly known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of CB1 receptors by CP-47,497 leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release. CP-47,497 has been shown to enhance the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition. CP-47,497 has also been shown to have analgesic effects, which may be due to its ability to modulate pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CP-47,497 in laboratory experiments has several advantages and limitations. The compound has a high affinity for CB1 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the use of CP-47,497 in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in organic chemistry.
Direcciones Futuras
The potential therapeutic applications of CP-47,497 are still being explored, and there are several future directions for research in this area. One promising direction is the development of new drugs that target CB1 receptors for the treatment of various neurological and psychiatric disorders. Another direction is the investigation of the role of CB1 receptors in the regulation of pain, mood, and behavior, and the development of new drugs that modulate these processes. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, as well as its potential interactions with other drugs and medications.
Métodos De Síntesis
The synthesis of CP-47,497 involves a complex series of reactions that require expertise in organic chemistry. The most common method for synthesizing CP-47,497 involves the reaction of p-chlorobenzylsulfonyl chloride with N-phenylacetyl-4-piperidinone in the presence of a base such as potassium carbonate. The reaction is carried out under carefully controlled conditions to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have a high affinity for CB1 receptors, which are involved in the regulation of pain, mood, appetite, and memory. CP-47,497 has been evaluated for its potential use in the treatment of conditions such as chronic pain, anxiety, depression, and addiction.
Propiedades
Nombre del producto |
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine |
|---|---|
Fórmula molecular |
C18H19ClN2O3S |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-12-10-20(11-13-21)18(22)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Clave InChI |
HTEFJOGWCXKAEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)
![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)